molecular formula C3H2N2O4 B12884146 5(2H)-Isoxazolone, 4-nitro- CAS No. 145440-80-8

5(2H)-Isoxazolone, 4-nitro-

Cat. No.: B12884146
CAS No.: 145440-80-8
M. Wt: 130.06 g/mol
InChI Key: QDMJTLBMWVNWCS-UHFFFAOYSA-N
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Description

4-Nitroisoxazol-5(2H)-one is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitroisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of nitroacetophenone oxime with acyl chlorides, followed by base-induced cyclization. For example, the reaction of nitroacetophenone oxime with ethyl oxalyl chloride in anhydrous ether at room temperature yields ethyl 3-phenyl-4-nitroisoxazole-5-carboxylate. This intermediate can then be cyclized using aluminum oxide in dichloromethane, with a catalytic amount of triethylamine and molecular sieves to avoid hydrolysis .

Industrial Production Methods

Industrial production of 4-Nitroisoxazol-5(2H)-one may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Nitroisoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-aminoisoxazol-5(2H)-one.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

4-Nitroisoxazol-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitroisoxazol-5(2H)-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitroisoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its nitro group and isoxazole ring make it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

CAS No.

145440-80-8

Molecular Formula

C3H2N2O4

Molecular Weight

130.06 g/mol

IUPAC Name

4-nitro-2H-1,2-oxazol-5-one

InChI

InChI=1S/C3H2N2O4/c6-3-2(5(7)8)1-4-9-3/h1,4H

InChI Key

QDMJTLBMWVNWCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)ON1)[N+](=O)[O-]

Origin of Product

United States

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